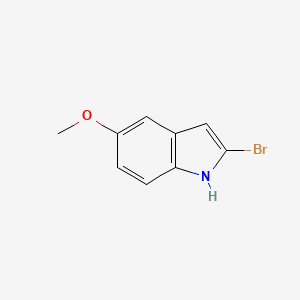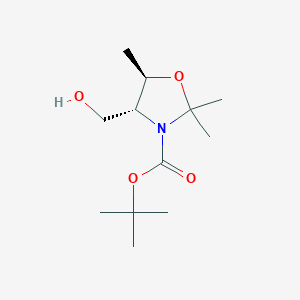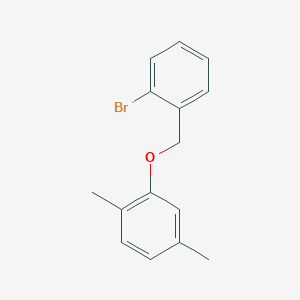
4-クロロ-3-ニトロ安息香酸tert-ブチルエステル
概要
説明
Tert-butyl 4-chloro-3-nitrobenzoate (TBCNB) is an important chemical compound used in a variety of applications, including scientific research, pharmaceuticals, and laboratory experiments. TBCNB is a colorless, odorless crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is a synthetic reagent that is used as an intermediate in organic synthesis and can be used to prepare a variety of compounds, including drugs, pesticides, and other organic compounds. TBCNB has been gaining popularity due to its wide range of applications and its relatively low cost.
科学的研究の応用
その他の化合物の合成
“4-クロロ-3-ニトロ安息香酸tert-ブチルエステル”は、他の複雑な有機化合物の合成における出発物質として使用できます . 例えば、この化合物は"4-アミノ安息香酸tert-ブチルエステル" を生成するために使用でき、これは科学研究において独自の用途を持つ化合物です。
研究開発
この化合物は、多くの場合、新しい化合物の合成と化学反応の研究のために研究開発ラボで使用されます . その独自の構造は、新しい合成経路の探求における貴重なツールとなります。
医薬品研究
医薬品業界では、“4-クロロ-3-ニトロ安息香酸tert-ブチルエステル”は、薬物分子の合成に潜在的に使用できる可能性があります . 例えば、この化合物から合成できる"4-アミノ安息香酸tert-ブチルエステル"は、抗葉酸薬の合成や、糖尿病の治療のためのグリコーゲンホスホリラーゼ阻害剤であるPSN-357の肝臓標的結合に用いられています .
材料科学
材料科学の分野では、この化合物は、独自の特性を持つ材料の合成に潜在的に使用できる可能性があります. 例えば、“4-クロロ-3-ニトロ安息香酸tert-ブチルエステル”から合成できる"4-tert-ブチル安息香酸クロリド"は、1,3,4-オキサジアゾール-共役オリゴアリールおよびトリアリールアミン部分を含む9,9'-スピロビフルオレン架橋双極性系の合成に使用されています .
化学教育
“4-クロロ-3-ニトロ安息香酸tert-ブチルエステル”は、有機化学の学生のための教育ツールとして教育現場で使用できます. その合成と反応は、有機化学における重要な概念を実証できます .
工業製造
これは主要な用途ではありませんが、この化合物は、特定の有機化合物を必要とする工業製造プロセスで使用できる可能性があります .
将来の方向性
Tert-butyl 4-aminobenzoate, a related compound, can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . This suggests potential future directions for the use of Tert-butyl 4-chloro-3-nitrobenzoate in the development of new treatments for diabetes.
特性
IUPAC Name |
tert-butyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMDLPSCGNGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442514 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157160-99-1 | |
| Record name | t-butyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
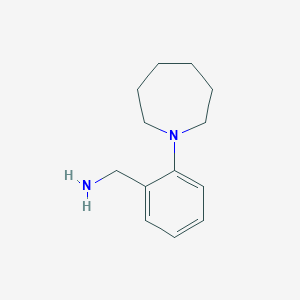

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


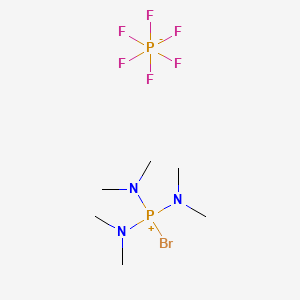
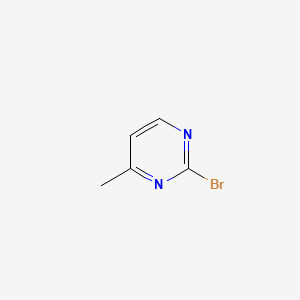
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)


